molecular formula C12H15NO4 B556255 N-Benzoyl-L-threonine methyl ester CAS No. 79893-89-3

N-Benzoyl-L-threonine methyl ester

Cat. No. B556255
CAS RN: 79893-89-3
M. Wt: 237,26 g/mole
InChI Key: KHOWDUMYRBCHAC-SCZZXKLOSA-N
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Description

“N-Benzoyl-L-threonine methyl ester” is a chemical compound with the linear formula CH3CH(OH)CH(NHCOC6H5)CO2CH3 . It has a molecular weight of 237.25 and is used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of “N-Benzoyl-L-threonine methyl ester” is represented by the SMILES string COC(=O)C@@Hc1ccccc1)C@@HO . This indicates the presence of a methyl ester group (CO2CH3), a benzoyl group (NHCOC6H5), and a threonine group (CH3CH(OH)CH).


Physical And Chemical Properties Analysis

“N-Benzoyl-L-threonine methyl ester” has an optical activity of [α]21/D +23°, c = 5 in ethanol . Its melting point is between 97-99 °C .

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

N-Benzoyl-L-threonine methyl ester plays a significant role in the field of asymmetric synthesis. One of the key applications is in the crystallization-induced dynamic resolution of α-bromo arylacetates, facilitating the asymmetric preparation of these compounds with high diastereomeric ratios. This method is effective in producing α-thio and α-oxy arylacetates and has been further developed for the synthesis of enantioenriched compounds like 2-phenylthio-2-arylethanols and 1,4-benzoxazin-3-ones (Park et al., 2014).

Synthesis of Glycodipeptides and Carbohydrate Derivatives

N-Benzoyl-L-threonine methyl ester is used in the synthesis of various carbohydrate derivatives. This includes the synthesis of methyl esters of N-protected-O- or -S-(4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosyl)-L-serine, -L-threonine, and -L-cysteine. These compounds are crucial in studying the structure and conformation of sugar residues in carbohydrate chemistry (Liberek & Smiatacz, 2000).

Polymerization and Material Science

In material science, N-Benzoyl-L-threonine methyl ester contributes to the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates. These processes are essential for developing new polymers with specific physical properties and potential applications in biodegradable materials and drug delivery systems (Sanda et al., 2001).

Oxidation and Chemical Reaction Studies

Studies on the oxidation of benzyloxycarbonyl threonine and serine methyl esters have shown that they can be converted to the same N-protected methyl oxamate, demonstrating the versatility of these compounds in various chemical reactions (Stachulski, 1982).

Enzyme Research

N-Benzoyl-L-threonine methyl ester is also utilized in enzyme research. For instance, an enzyme from snake venom that catalyzes the hydrolysis of N-benzoyl-L-arginine ethyl ester and p-toluenesulfonyl-L-arginine methyl ester has been characterized, highlighting the compound's significance in biochemical studies (Toom et al., 1970).

properties

IUPAC Name

methyl (2S,3R)-2-benzamido-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWDUMYRBCHAC-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352948
Record name N-Benzoyl-L-threonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-L-threonine methyl ester

CAS RN

79893-89-3
Record name N-Benzoyl-L-threonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PG Andersson, D Guijarro… - The Journal of Organic …, 1997 - ACS Publications
A set of chiral aziridino alcohols 2−5 has been synthesized starting from either readily available amino acids (l-serine, l-threonine, and allo-l-threonine) or simple olefins (using …
Number of citations: 164 pubs.acs.org
HF Gaertner, A Ferjancic, AJ Puigserver - Biocatalysis, 1990 - Taylor & Francis
… benzyl ester; Z-Glu-OBzl, N-benzyloxycarbonyl-Lglutamic acid benzyl ester; Z-Ser-OMe, N-benzyloxycarbonyl-L-serine methyl ester; Bz-Thr-OMe, N-benzoyl-L-threonine methyl ester; Bz…
Number of citations: 16 www.tandfonline.com
L Aurelio, RTC Brownlee, J Dang… - Australian journal of …, 2006 - CSIRO Publishing
… [ 6 ] The N-benzoyl l-threonine methyl ester 2 was treated with thionyl chloride to give the oxazolidine 3 which was hydrolyzed to give l-allo-threonine 4. In a similar manner, compound 5…
Number of citations: 11 www.publish.csiro.au
SP Pydi, T Sobotkiewicz, R Billakanti, RP Bhullar… - Journal of Biological …, 2014 - ASBMB
In humans, the 25 bitter taste receptors (T2Rs) are activated by hundreds of structurally diverse bitter compounds. However, only five antagonists or bitter blockers are known. In this …
Number of citations: 95 www.jbc.org
T Peterson, KE Falk, SA Leong, MP Klein… - Journal of the …, 1980 - ACS Publications
… The synthesis of 2-phenyl-4-carbomethoxy-5-methyl-2-oxazoline (3) was achieved by published methods,12 using cold SOClj to cyclize N-benzoyl-L-threonine methyl ester. The …
Number of citations: 78 pubs.acs.org
K Breddam - Carlsberg Research Communications, 1983 - Springer
… N-benzoyl-L-alanine methyl ester, N-benzoyl-L-lysine methyl ester, N-benzoyl-Lthreonine methyl ester, N-carbobenzoxy-L-phenylalanyl-L-atanine and N-benzoyl-L-arginine were …
Number of citations: 42 link.springer.com
OD Hensens, G ALBERS-SCHÖNBERG - The Journal of Antibiotics, 1983 - jstage.jst.go.jp
… The large 'JcH value of the 146 Hz of the carbinol carbon in N-benzoyl L-threonine methyl ester allowed the resonance at 65.1 ppm with the larger 1JCH value to be assigned to Thr C3 (…
Number of citations: 31 www.jstage.jst.go.jp
K Pradhan, SS Kulkarni - Vibrio cholerae O - papers.ssrn.com
Vibrio cholerae is a causative agent of the deadly pandemic-cholera. Among~ 200 serogroups of V. cholerae, the O1 and O139 serogroups are mainly responsible for virulent cholera. …
Number of citations: 0 papers.ssrn.com

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